molecular formula C11H9BFNO2 B1302970 2-Fluoro-6-phenylpyridine-3-boronic acid CAS No. 1029654-19-0

2-Fluoro-6-phenylpyridine-3-boronic acid

Cat. No. B1302970
M. Wt: 217.01 g/mol
InChI Key: HTCDYRMNZQWTIJ-UHFFFAOYSA-N
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Description

The compound "2-Fluoro-6-phenylpyridine-3-boronic acid" is a boronic acid derivative that is not directly mentioned in the provided papers. However, the papers do discuss various boronic acid derivatives and their synthesis, which can provide insights into the properties and potential synthesis routes for the compound . Boronic acids are known for their utility in organic synthesis, particularly in Suzuki cross-coupling reactions, and as reagents in the synthesis of biologically active compounds .

Synthesis Analysis

The synthesis of boronic acid derivatives often involves lithiation followed by reaction with trimethyl borate. For instance, 5-bromo-2-fluoro-3-pyridylboronic acid was prepared by ortho-lithiation of 5-bromo-2-fluoro-pyridine, followed by reaction with trimethyl borate . Similarly, amino-3-fluorophenyl boronic acid was synthesized from 4-bromo-2-fluoroaniline through a lithium-bromine exchange, followed by addition of trimethyl borate and acidic hydrolysis . These methods suggest potential synthetic routes for 2-Fluoro-6-phenylpyridine-3-boronic acid, involving lithiation of a suitable fluoropyridine precursor, followed by boronation.

Molecular Structure Analysis

The molecular structure of boronic acid derivatives is influenced by the presence of fluorine atoms on the aromatic ring. Ab initio calculations have shown that fluorination improves the stability of cyclic semianhydrides, such as those formed by dehydration of boronic acids . The crystal structure of a fluorinated phenylenediboronic acid demonstrated strong intermolecular hydrogen bonding, indicating that fluorination can significantly affect the molecular structure and stability of boronic acids .

Chemical Reactions Analysis

Boronic acids participate in various chemical reactions, including Suzuki cross-coupling, which is used to synthesize olefins, styrenes, and biphenyl derivatives . The presence of a fluorine atom can influence the reactivity and selectivity of these reactions. For example, the synthesis of 3,5-disubstituted 2-fluoropyridines involved a Suzuki reaction of a bromo-fluoropyridyl boronic acid with aryl iodides, followed by a second Suzuki reaction with aryl and heteroaryl boronic acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids are affected by the presence of fluorine and the boronic group. Fluorination can alter the acidity and structural behavior of boronic acids, as seen in the case of fluorinated 1,2-phenylenediboronic acids . The binding interactions of boronic acids with sugars, which are relevant for sensor applications, are also influenced by structural changes in the sugars and the stability of boronic ester bonds . The pKa value of boronic acids can be relatively low, as observed for amino-3-fluorophenyl boronic acid, which has implications for their use in physiological conditions .

Scientific Research Applications

Boronic acids, including “2-Fluoro-6-phenylpyridine-3-boronic acid”, are increasingly utilized in diverse areas of research . Here are some general applications of boronic acids:

  • Sensing Applications

    • Field : Chemistry and Biochemistry .
    • Application Summary : Boronic acids interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
    • Methods of Application : The sensing applications can be homogeneous assays or heterogeneous detection .
    • Results : Detection can be at the interface of the sensing material or within the bulk sample .
  • Biological Labelling

    • Field : Biochemistry .
    • Application Summary : The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling .
    • Methods of Application : This involves the use of boronic acids as biochemical tools for various purposes, including the interference in signalling pathways, enzyme inhibition and cell delivery systems .
    • Results : This has led to the development of new techniques in biochemistry .
  • Protein Manipulation and Modification

    • Field : Biochemistry .
    • Application Summary : Boronic acids have been used for the manipulation and modification of proteins .
    • Methods of Application : This involves the use of boronic acids to interact with proteins, allowing for their manipulation .
    • Results : This has led to new insights into protein structure and function .
  • Separation Technologies

    • Field : Analytical Chemistry .
    • Application Summary : Boronic acids have been used in separation technologies .
    • Methods of Application : This involves the use of boronic acids in the separation of different compounds .
    • Results : This has improved the efficiency and effectiveness of separation processes .
  • Development of Therapeutics

    • Field : Medicinal Chemistry .
    • Application Summary : Boronic acids have been used in the development of therapeutics .
    • Methods of Application : This involves the use of boronic acids in the synthesis of new drugs .
    • Results : This has led to the development of new therapeutics .
  • Suzuki–Miyaura Coupling
    • Field : Organic Chemistry .
    • Application Summary : The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It uses a variety of boron reagents, potentially including “2-Fluoro-6-phenylpyridine-3-boronic acid”, for the process .
    • Methods of Application : The reaction involves oxidative addition with formally electrophilic organic groups, where palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
    • Results : This reaction has been used in the manufacturing of more than 1000 tonnes per year of certain compounds, with the arylboronic acid/aryl chloride coupling as a key step . It has also been utilized in the synthesis of drugs such as Merck’s antihypertensive drug, Losartan .
  • Organic Synthesis
    • Field : Organic Chemistry .
    • Application Summary : Boronic acids are used in various organic synthesis reactions . They are particularly useful in the formation of carbon-carbon bonds .
    • Methods of Application : Boronic acids can react with a variety of partners, including halides, alkenes, and carbonyl compounds, to form new carbon-carbon bonds . This makes them versatile reagents in organic synthesis .
    • Results : The use of boronic acids in organic synthesis has enabled the creation of a wide range of complex organic molecules .

Safety And Hazards

While specific safety data for 2-Fluoro-6-phenylpyridine-3-boronic acid is not available, similar compounds are known to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(2-fluoro-6-phenylpyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BFNO2/c13-11-9(12(15)16)6-7-10(14-11)8-4-2-1-3-5-8/h1-7,15-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTCDYRMNZQWTIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=C(C=C1)C2=CC=CC=C2)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376745
Record name 2-Fluoro-6-phenylpyridine-3-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-6-phenylpyridine-3-boronic acid

CAS RN

1029654-19-0
Record name 2-Fluoro-6-phenylpyridine-3-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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